molecular formula C18H19ClN2O B5156363 N-(5-chloro-2-pyridinyl)-1-(4-methylphenyl)cyclopentanecarboxamide

N-(5-chloro-2-pyridinyl)-1-(4-methylphenyl)cyclopentanecarboxamide

Cat. No. B5156363
M. Wt: 314.8 g/mol
InChI Key: HYDZDLXJMQBDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-pyridinyl)-1-(4-methylphenyl)cyclopentanecarboxamide, commonly known as CCMI, is a chemical compound used in scientific research. It belongs to the class of cyclopentanecarboxamide compounds and is known for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of CCMI is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmitter GABA, which results in a decrease in neuronal excitability and a reduction in pain and inflammation.
Biochemical and Physiological Effects
CCMI has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. CCMI has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. In addition, CCMI has been found to reduce the expression of COX-2, an enzyme involved in the production of inflammatory prostaglandins.

Advantages and Limitations for Lab Experiments

CCMI has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. CCMI is also highly selective, which makes it useful for studying specific biological pathways. However, CCMI has some limitations as well. It is not water-soluble, which can make it difficult to administer in certain experiments. In addition, CCMI has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for research on CCMI. One area of interest is its potential as a treatment for neurodegenerative diseases. CCMI has been shown to have neuroprotective effects in vitro, and further studies are needed to determine its potential for use in vivo. Another area of interest is its potential as a treatment for chronic pain. CCMI has been shown to have analgesic properties, and further studies are needed to determine its efficacy in animal models of chronic pain. Finally, CCMI has potential as a scaffold for the development of new drugs with improved pharmacological properties.
Conclusion
CCMI is a promising compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of neurodegenerative diseases and chronic pain.

Synthesis Methods

CCMI can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-methylbenzylamine followed by cyclization of the resulting intermediate. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

CCMI has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. CCMI has also been shown to have potential as a treatment for neuropathic pain and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-(4-methylphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c1-13-4-6-14(7-5-13)18(10-2-3-11-18)17(22)21-16-9-8-15(19)12-20-16/h4-9,12H,2-3,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDZDLXJMQBDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-1-(4-methylphenyl)cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.